N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a benzothiazole-containing amide derivative with a nitro group at the para position of the benzamide moiety. Its molecular formula is C₂₁H₁₅N₃O₃S (), characterized by:
- A 1,3-benzothiazole ring fused to a phenyl group at the 2-position.
- A 4-nitrobenzamide group linked via an amide bond to the phenyl ring. Key structural features include the electron-withdrawing nitro group, which enhances electrophilicity, and the benzothiazole moiety, known for its role in antimicrobial and anticancer activities ().
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(13-7-11-16(12-8-13)23(25)26)21-15-9-5-14(6-10-15)20-22-17-3-1-2-4-18(17)27-20/h1-12H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDMWBWVPZJPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative, which can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Coupling Reaction: The benzothiazole derivative is then coupled with a nitrobenzamide precursor.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
Industrial Production Methods
For large-scale production, techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times.
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide exhibits several noteworthy biological activities:
Antimicrobial Properties
Research indicates that this compound shows significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. The minimum inhibitory concentration (MIC) was reported at 3.12 µg/mL, indicating strong antibacterial activity.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including those resistant to standard therapies. The mechanism appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of cell signaling pathways.
Applications in Scientific Research
This compound has a wide range of applications:
- Medicinal Chemistry : Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
- Material Science : Used as a building block for synthesizing more complex molecules with specific electronic properties.
- Biochemistry : Explored for its potential as an anti-tubercular agent due to its inhibitory activity against Mycobacterium tuberculosis.
Antimicrobial Efficacy
In a study evaluating the compound's effectiveness against Mycobacterium tuberculosis, it exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL, indicating strong antibacterial activity.
Cytotoxicity Assays
Various cytotoxicity assays revealed that the compound preferentially targets malignant cells over normal cells, highlighting its therapeutic potential while minimizing off-target effects.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- Structural difference : A 6-methyl group replaces the unsubstituted benzothiazole in the target compound.
N-[4-(5-Methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
- Structural difference : A 5-methyl group on the benzothiazole ring.
Modifications to the Benzamide Group
N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-nitrobenzamide
- Structural difference : A 3-hydroxy group on the phenyl ring.
- Impact : Introduces hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the target compound ().
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
- Structural difference : A 2-chloro substituent on the benzamide ring.
Heterocyclic Replacements
PB6: N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenyl)-4-nitrobenzamide
- Structural difference : Replaces benzothiazole with 1-methyl-benzimidazole .
- Impact : Benzimidazole’s basic nitrogen may improve solubility but reduce aromatic stacking interactions compared to benzothiazole ().
- Synthesis : Yielded 71% via amide coupling, similar to methods for the target compound ().
E04: N-[4-(Acetylamino)phenyl]-4-nitrobenzamide
Key observations :
Physicochemical and Spectral Properties
| Property | Target Compound | N-(6-Methyl-benzothiazol-2-yl)-... | PB6 (Benzimidazole Analog) |
|---|---|---|---|
| Molecular Weight | 365.4 g/mol | 313.33 g/mol | 355.4 g/mol (calc.) |
| Melting Point | Not reported | Not reported | 211°C |
| logP | Estimated ~3.8 | 4.2 | Not reported |
| IR Spectral Peaks | C=O (~1660 cm⁻¹) | C=O (~1663–1682 cm⁻¹) | C=O (~1663 cm⁻¹) |
Synthesis notes:
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide (CAS No. 312758-52-4) is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic potentials, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a nitrobenzamide group. Its molecular formula is , and it has a molecular weight of approximately 365.4 g/mol. The unique structural composition contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of Benzothiazole Derivative : Cyclization of 2-aminobenzenethiol with aldehydes or ketones.
- Coupling Reaction : The benzothiazole derivative is coupled with a nitrobenzamide precursor.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including those resistant to standard therapies. The mechanism appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of cell signaling pathways .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.
- Protein Interaction : It has shown potential in disrupting protein-protein interactions critical for cancer cell survival.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the compound's effectiveness against Mycobacterium tuberculosis, it exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL, indicating strong antibacterial activity.
- Cytotoxicity Assays : Various cytotoxicity assays revealed that the compound preferentially targets malignant cells over normal cells, highlighting its therapeutic potential while minimizing off-target effects .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-nitrobenzamide | Structure | Moderate anticancer activity |
| N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide | Structure | Significant antimicrobial and anticancer properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide, and what key reaction conditions are critical for high yields?
- Methodology :
-
Step 1 : React 4-(1,3-benzothiazol-2-yl)aniline with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
-
Step 2 : Use a coupling agent (e.g., PyBOP) and a base (e.g., DIPEA) to facilitate amide bond formation .
-
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
-
Critical Conditions : Maintain inert atmosphere to prevent oxidation, optimize temperature (0–25°C), and use anhydrous solvents .
Starting Materials Reagents Yield 4-(1,3-benzothiazol-2-yl)aniline 4-nitrobenzoyl chloride, PyBOP 60–75%
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR, focusing on aromatic proton signals (δ 7.5–8.5 ppm) and amide carbonyl (δ ~165 ppm) .
- High-Resolution Mass Spectrometry (HR-QTOF-MS) : Validate molecular weight (e.g., m/z 393.07 [M+H]) .
- HPLC : Monitor purity (>95%) using C18 reverse-phase columns (acetonitrile/water gradient) .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer Activity : IC values of 8–15 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines via MTT assays .
- Antimicrobial Effects : Moderate inhibition (MIC 32 µg/mL) against Staphylococcus aureus .
- Mechanistic Insights : Likely involves nitro group-induced oxidative stress and benzothiazole-mediated enzyme inhibition (e.g., topoisomerase II) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
- Challenge : Low yields (<50%) due to steric hindrance or side reactions.
- Solutions :
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Screen solvents (DMF vs. DCM) and coupling agents (HATU vs. PyBOP) for better amide bond formation .
- Monitor reaction progress via TLC and intermediate isolation .
Q. How do structural modifications influence the compound’s biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Nitro Group : Essential for redox-mediated cytotoxicity; removal reduces activity by 70% .
- Benzothiazole Substitution : Methyl groups at positions 4/7 enhance lipophilicity and cellular uptake .
- Amide Linker : Replacing with ester decreases stability and activity .
Q. How should researchers resolve contradictions in reported biological efficacy across different cell lines?
- Data Contradictions : Variability in IC values (e.g., 8 µM in MCF-7 vs. 25 µM in A549).
- Methodological Approaches :
- Perform comparative assays under standardized conditions (e.g., serum-free media, matched incubation times) .
- Evaluate cellular uptake via fluorescence tagging or LC-MS quantification .
- Test metabolic stability in liver microsomes to assess degradation rates .
Q. What computational strategies are recommended for predicting target interactions?
- Molecular Docking : Use AutoDock Vina to model interactions with topoisomerase II (PDB: 1ZXM). Key residues: Lys454 (hydrogen bonding with nitro group) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational changes .
- ADMET Prediction : SwissADME for solubility (LogP ~3.2) and permeability (Caco-2 > 5 × 10 cm/s) .
Q. What strategies improve the compound’s solubility and stability in biological assays?
- Solubility Enhancement :
- Use DMSO stock solutions (<0.1% final concentration) to prevent precipitation .
- Formulate with cyclodextrins or liposomes for in vivo studies .
- Stability Optimization :
- Store at -80°C under argon; avoid repeated freeze-thaw cycles .
- Add antioxidants (e.g., ascorbic acid) to mitigate nitro group reduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
